molecular formula C12H15ClN2O2 B11995400 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride CAS No. 91417-86-6

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride

Cat. No.: B11995400
CAS No.: 91417-86-6
M. Wt: 254.71 g/mol
InChI Key: IMIAXTSRFVAGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a phenyl group attached to an imino group, which is further connected to a pyrrolidine ring and an acetic acid moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride typically involves the reaction of phenylhydrazine with pyrrolidine-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylimino)-1-pyrrolidineacetic acid
  • 1-(Phenylimino)-2-pyrrolidineacetic acid
  • 2-(Phenylimino)-1-pyrrolidinepropionic acid

Uniqueness

2-(Phenylimino)-1-pyrrolidineacetic acid monohydrochloride is unique due to its specific structural features, such as the presence of both an imino group and a pyrrolidine ring, which confer distinct chemical and biological properties. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

91417-86-6

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(2-phenyliminopyrrolidin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c15-12(16)9-14-8-4-7-11(14)13-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,15,16);1H

InChI Key

IMIAXTSRFVAGPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC2=CC=CC=C2)N(C1)CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.